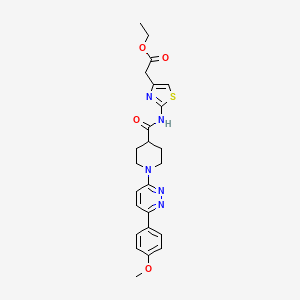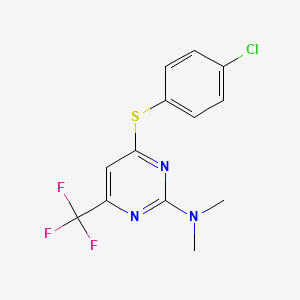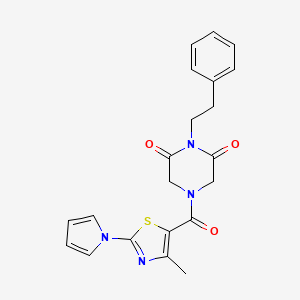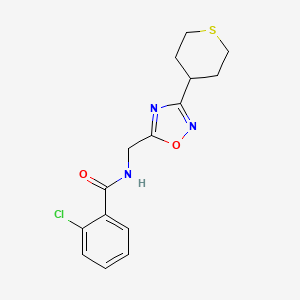
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, as part of a class of compounds with similar structures, has been investigated for its potential applications in pharmacology. For instance, a structurally related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), was characterized as a κ-opioid receptor (KOR) antagonist, showing high affinity for human, rat, and mouse KORs. This compound demonstrated potential in treating depression and addiction disorders, as indicated by its effectiveness in various in vivo assays (Grimwood et al., 2011).
Chemical Synthesis and Catalysis
The chemical structure of N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is relevant in the field of chemical synthesis and catalysis. For example, organocatalysts with similar structures have shown high catalytic activity in asymmetric Michael reactions. Such organocatalysts, including those with a pyrrolidine and sulfone moiety, have been used for stereoselective addition of ketones to nitroolefins (Syu et al., 2010).
Neuroprotective Properties
Compounds with structural similarities to N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been studied for their neuroprotective properties. For instance, mangiferin, a natural polyphenol, was shown to protect neuroblastoma cells against toxicity induced by 1-Methyl-4-phenyl-pyridine ion (MPP+), a compound related to oxidative stress and Parkinson's disease (Amazzal et al., 2007).
Metabolic Studies
In metabolic studies, compounds with a similar structure to N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been analyzed for their interaction with metabolic enzymes. For example, 2-methyl-N-(2′-(pyrrolidinyl-1-ylsulfonyl)-[1,1′-biphenyl]-4-yl)propan-1-amine (PBPA) demonstrated involvement in monoamine oxidase A (MAO-A) and cytochrome P450 (CYP)-mediated clearance, providing insights into drug metabolism and pharmacokinetics (Sawant Basak et al., 2014).
Neuropharmacological Effects
The neuropharmacological effects of similar compounds have been studied, revealing potential therapeutic applications. For instance, research on orexin-1 receptor mechanisms using compounds with structural similarities has highlighted their role in compulsive food consumption and potential applications in treating binge eating and other eating disorders (Piccoli et al., 2012).
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c19-11-13-5-1-2-7-15(13)21-18(24)17(23)20-12-14-6-3-9-22(14)28(25,26)16-8-4-10-27-16/h1-2,4-5,7-8,10,14H,3,6,9,12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCGSGWHODLWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2688931.png)
![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)







![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2688944.png)

![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)
![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)